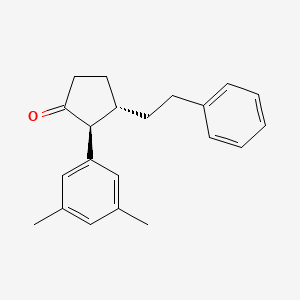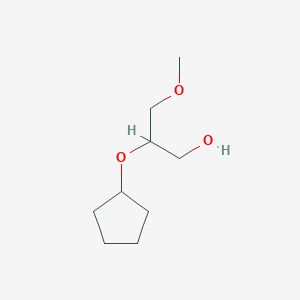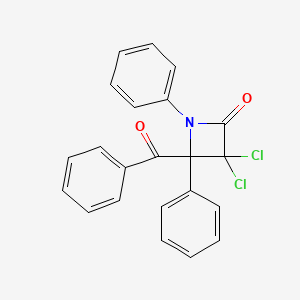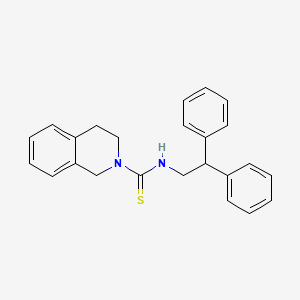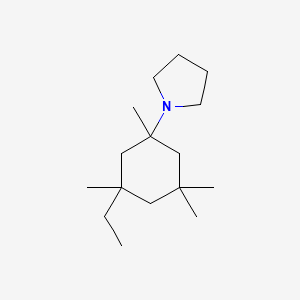
Pyrrolidine, 1-(3-ethyl-1,3,5,5-tetramethylcyclohexyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine, 1-(3-ethyl-1,3,5,5-tetramethylcyclohexyl)-: is a substituted pyrrolidine derivative. Pyrrolidine itself is a cyclic secondary amine with a five-membered ring structure. The compound features a unique substitution pattern, which includes an ethyl group and multiple methyl groups on a cyclohexyl ring, making it a highly branched and sterically hindered molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
-
Laboratory Synthesis:
- Pyrrolidine derivatives can be synthesized via the reaction of primary amines with diols, catalyzed by iridium complexes .
- Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a rhodium catalyst .
- Acid-promoted synthesis from N-carbamate-protected amino alcohols can also yield pyrrolidine derivatives .
-
Industrial Production Methods:
- Industrially, pyrrolidine is prepared by reacting 1,4-butanediol with ammonia at high temperatures (165–200°C) and pressures (17–21 MPa) in the presence of cobalt and nickel oxide catalysts supported on alumina .
- The reaction is carried out in a continuous tube reactor, and the product is purified through multistage purification and distillation .
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas, palladium or nickel catalysts.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
- Oxidation can yield N-oxides.
- Reduction can produce fully saturated amines.
- Substitution can result in N-alkyl or N-acyl pyrrolidines.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of pyrrolidine derivatives often involves their interaction with biological targets such as enzymes or receptors. The unique substitution pattern of Pyrrolidine, 1-(3-ethyl-1,3,5,5-tetramethylcyclohexyl)- allows it to fit into specific binding sites, modulating the activity of the target protein. This can lead to various biological effects, depending on the nature of the target and the specific interactions involved .
Comparaison Avec Des Composés Similaires
Pyrrole: An aromatic compound with a five-membered ring containing one nitrogen atom.
Pyrroline: A partially saturated derivative of pyrrole with one double bond.
Pyrrolizidine: A bicyclic compound with two fused five-membered rings containing nitrogen.
Uniqueness:
- The unique substitution pattern of Pyrrolidine, 1-(3-ethyl-1,3,5,5-tetramethylcyclohexyl)-, particularly the presence of multiple methyl groups and an ethyl group on the cyclohexyl ring, distinguishes it from other pyrrolidine derivatives. This steric hindrance can influence its reactivity and binding properties, making it a valuable compound in specific applications .
Propriétés
Numéro CAS |
685088-12-4 |
|---|---|
Formule moléculaire |
C16H31N |
Poids moléculaire |
237.42 g/mol |
Nom IUPAC |
1-(3-ethyl-1,3,5,5-tetramethylcyclohexyl)pyrrolidine |
InChI |
InChI=1S/C16H31N/c1-6-15(4)11-14(2,3)12-16(5,13-15)17-9-7-8-10-17/h6-13H2,1-5H3 |
Clé InChI |
VZMMNFHWJMVOSI-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CC(CC(C1)(C)N2CCCC2)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


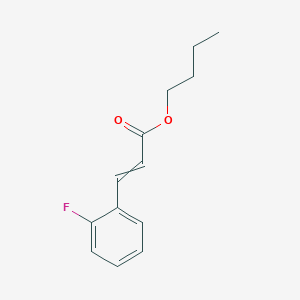
![S-[2,5-Bis(hydroxymethoxy)phenyl]-L-cysteine](/img/structure/B14214245.png)

![1H-Indole-2-carboxamide, 5-chloro-3-[(3,5-dimethylphenyl)thio]-](/img/structure/B14214261.png)
![Acetic acid;10-[2-fluoro-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol](/img/structure/B14214269.png)
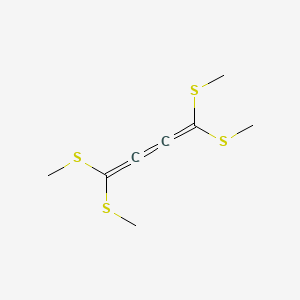
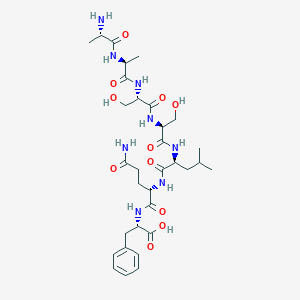
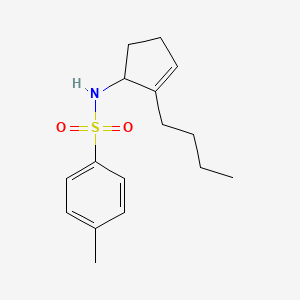
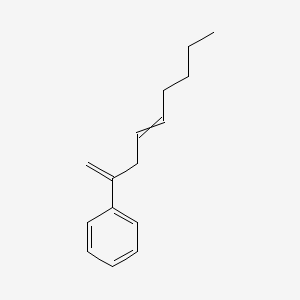
![[4-(Cyclohexylmethoxy)phenyl]thiourea](/img/structure/B14214304.png)
